1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate
Overview
Description
1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate is a useful research compound. Its molecular formula is C18H28N2O6 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.19473662 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Compound Synthesis and Therapeutic Potential
Synthesis of Novel Compounds : Research has explored the synthesis of new heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural sources for potential anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Bioactivity and Antimicrobial Activities : Studies have been conducted on bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the potential of piperazine derivatives in treating viral infections (Romero et al., 1994). Additionally, some piperazine derivatives have been synthesized and screened for their antimicrobial activities, indicating moderate to good activities against test microorganisms (Bektaş et al., 2010).
Neuroprotection and Alzheimer's Disease Treatment : A novel compound designed for neuroprotective therapy for Alzheimer's disease (AD) has been reported. It inhibits acetylcholinesterase activity and displays antioxidant properties, offering a multi-target therapeutic strategy for AD treatment (Lecanu et al., 2010).
Drug Design and Molecular Interaction Studies
Drug Metabolism and Pharmacokinetics : Research into the oxidative metabolism of novel antidepressants has involved the study of compounds similar to 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate, providing insights into the metabolic pathways and enzyme involvement in drug metabolism (Hvenegaard et al., 2012).
Antihistamine Properties : The piperazine class of compounds, including cetirizine, has been studied for its selective H1 histamine receptor antagonist activity, effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Properties
IUPAC Name |
1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.C2H2O4/c1-14-4-3-5-16(15(14)2)20-13-12-19-11-10-18-8-6-17-7-9-18;3-1(4)2(5)6/h3-5,17H,6-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJGQLPWWHVFPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCOCCN2CCNCC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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